molecular formula C19H18FN3O2S B2985145 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 897481-43-5

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

Cat. No.: B2985145
CAS No.: 897481-43-5
M. Wt: 371.43
InChI Key: QLKKOPWNTDXFSZ-UHFFFAOYSA-N
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Description

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a phenoxyethanone group

Scientific Research Applications

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications, including:

Future Directions

The future directions in the research of these compounds could involve designing new derivatives that have improved safety and efficacy. This could enhance the quality of life and provide new therapeutic candidates .

Preparation Methods

The synthesis of 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can be achieved through multi-step procedures involving various reaction conditions. Common synthetic routes include:

Chemical Reactions Analysis

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can be compared with other benzothiazole and piperazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-18(15)21-19(26-16)23-11-9-22(10-12-23)17(24)13-25-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKKOPWNTDXFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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